![molecular formula C7H13ClN2O B1407743 1,7-Diazaspiro[4.4]nonan-6-one hydrochloride CAS No. 1203682-72-7](/img/structure/B1407743.png)
1,7-Diazaspiro[4.4]nonan-6-one hydrochloride
Overview
Description
“1,7-Diazaspiro[4.4]nonan-6-one hydrochloride” is a chemical compound with the CAS Number: 1203682-72-7 . It has a molecular weight of 176.65 . The IUPAC name for this compound is 1,7-diazaspiro[4.4]nonan-6-one hydrochloride . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “1,7-Diazaspiro[4.4]nonan-6-one hydrochloride” is 1S/C7H12N2O.ClH/c10-6-7(3-5-8-6)2-1-4-9-7;/h9H,1-5H2,(H,8,10);1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“1,7-Diazaspiro[4.4]nonan-6-one hydrochloride” is a solid at room temperature . It has a molecular weight of 176.65 .Scientific Research Applications
Improved Synthesis Efficiency
A study described an improved synthesis of Diazaspiro[4.4] nonane derivatives, highlighting the process's higher efficiency and yield. This advancement suggests its broader applicability in creating structurally complex molecules for various research applications (Ji Zhiqin, 2004).
Regioselective Synthesis
Research demonstrated the regioselective synthesis of Diazaspiro[4.4]nona-and Tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives, showcasing the versatility of these compounds in generating a wide range of structurally diverse molecules (A. Farag et al., 2008).
Cascade Synthesis Routes
A novel cascade synthesis process was developed for 1,6-Dioxa-3,9-diazaspiro[4.4]nonane-2,8-diones, demonstrating an innovative approach to constructing this class of compounds with potential implications for drug design and development (Zohreh Nazarian & C. Forsyth, 2021).
Structural Analysis and Applications
The crystalline and molecular structure of substituted 1,7-diazaspiro[4.4]nonane derivatives was analyzed, providing insights into the compound's structural characteristics, which is crucial for its potential applications in material science and medicinal chemistry (P. Silaichev et al., 2013).
Therapeutic Potential
One notable study highlighted the synthesis and characterization of novel 2,7-Diazaspiro[4,4]nonane derivatives designed to inhibit osteoclast activities and prevent bone loss in mice without affecting bone formation, demonstrating significant therapeutic potential in osteoporosis treatment (Lucile Mounier et al., 2020).
Safety And Hazards
The compound has been labeled with the signal word “Warning” and is associated with Hazard Statements H317, H319 . This indicates that it may cause an allergic skin reaction (H317) and serious eye irritation (H319). Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
1,7-diazaspiro[4.4]nonan-6-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c10-6-7(3-5-8-6)2-1-4-9-7;/h9H,1-5H2,(H,8,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJBFUIXXKBVPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2=O)NC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Diazaspiro[4.4]nonan-6-one hydrochloride | |
CAS RN |
1203682-72-7 | |
Record name | 1,7-diazaspiro[4.4]nonan-6-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.